2-Methyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both pyrimidine and isoxazole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-amine typically involves the construction of the isoxazole ring followed by the formation of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 5-methylisoxazole, which can be achieved through a metal-free synthetic route involving the cycloaddition of nitrile oxides with alkynes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidine or isoxazole derivatives.
Scientific Research Applications
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share structural similarities with 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-amine and are used in the synthesis of various heterocyclic compounds.
Pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrimidine ring and is used as a CDK2 inhibitor in cancer research.
3-Amino-5-methylisoxazole: This compound is an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-amine is unique due to the combination of the pyrimidine and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-methyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H10N4O/c1-5-7(4-11-14-5)8-3-9(10)13-6(2)12-8/h3-4H,1-2H3,(H2,10,12,13) |
InChI Key |
OJMOMDHFHLGMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=NC(=N2)C)N |
Origin of Product |
United States |
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